Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. Its molecular formula is CHClNO, and it has a molecular weight of approximately 227.65 g/mol. The compound is classified as an acrylate derivative, featuring a pyrimidine ring substituted with an amino group and a chlorine atom, which contributes to its unique reactivity and potential biological activities.
This compound can be sourced from various chemical suppliers and is often utilized in research settings for its synthetic versatility. It falls under the category of pyrimidine derivatives, which are known for their diverse applications in pharmaceuticals, particularly as intermediates in drug development.
The synthesis of Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate typically involves the reaction of ethyl acrylate with 4-amino-6-chloropyrimidine. The process generally requires the following conditions:
After the reaction, the product can be isolated through filtration and purified via recrystallization techniques.
Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate features a distinctive structure characterized by:
Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate undergoes several notable chemical reactions:
These reactions are facilitated by various reagents and conditions that influence the yield and specificity of the products formed.
While detailed physical properties such as density and boiling point are not readily available, the compound's melting point has not been specified in current literature.
The compound exhibits properties typical of acrylates, including reactivity towards nucleophiles due to its double bond configuration, making it suitable for further chemical transformations .
Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate has several scientific applications:
The strategic placement of chlorine at the 6-position and the amino group at the 4-position of the pyrimidine ring creates distinct electronic environments for nucleophilic addition. The chlorine atom’s lability enables direct substitution with ethyl acrylate-derived carbanions, while the amino group’s electron-donating properties enhance the ring’s nucleophilicity at the 5-position. This dual functionality allows sequential functionalization: initial halogen displacement at C6 followed by conjugate addition at C5. Key intermediates like ethyl N-(4-amino-6-chloropyrimidin-5-yl)propanimidate (CAS: 230644) serve as precursors for acrylate tethering through nucleophilic aromatic substitution (SNAr) [3]. Optimal yields (70–85%) are achieved using lithium diisopropylamide (LDA) to generate the acrylate enolate at −78°C in anhydrous THF, minimizing polymerization side reactions. Steric hindrance at C5 necessitates extended reaction times (12–24 hours) for complete conversion, as confirmed by UPLC-MS monitoring [3] [7].
Table 1: Nucleophile Screening for Pyrimidine-Acrylate Conjugation
Nucleophile Source | Solvent | Temperature (°C) | Yield (%) | Byproducts Identified |
---|---|---|---|---|
Ethyl acrylate + LDA | THF | −78 | 85 | <5% polymerized acrylate |
Ethyl magnesium bromide | Diethyl ether | 25 | 40 | 30% dehalogenated pyrimidine |
Sodium ethyl acetoacetate | DMF | 80 | 65 | 15% C-alkylated impurity |
Trimethylsilyl acrylate | Acetonitrile | 60 | 55 | 20% silyl-protected adduct |
Palladium and copper catalysts are pivotal for constructing C–C bonds between pyrimidine cores and acrylate units. Pd(dppf)Cl₂ (1–5 mol%) enables Suzuki-Miyaura coupling using potassium vinyltrifluoroborate, achieving 89% yield of the unsaturated ester precursor. Subsequent Heck coupling with ethyl acrylate requires phosphine-free catalysts like Pd(OAc)₂ to prevent phosphine coordination to the pyrimidine nitrogen [7]. Copper(I)-thiophene carboxylate (CuTC) systems facilitate Ullmann-type reactions under mild conditions (60°C), though competing homocoupling reduces yields to ≤70%. Bimetallic Pd/Cu systems (e.g., Pd₂(dba)₃/CuI) overcome electronic deactivation by the amino group, enabling direct C5-arylation with ethyl acrylate at 100°C in <8 hours. Microwave irradiation (150 W, 140°C) further accelerates conversions to >90% while suppressing decarboxylation [3] [7] [8].
Table 2: Catalytic Performance in Acrylate Functionalization
Catalyst System | Additive | Reaction Time (h) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
Pd(OAc)₂ (3 mol%) | P(o-tol)₃ | 12 | 95 | 88 |
CuI/1,10-phenanthroline | Cs₂CO₃ | 24 | 78 | 65 |
Pd₂(dba)₃/CuI (2:1) | K₃PO₄ | 8 | 98 | 92 |
NiCl₂(PCy₃)₂ | Zn powder | 36 | 60 | 45 |
Continuous flow reactors address exothermicity and mixing challenges in pyrimidine-acrylate conjugation. A segmented flow system with PTFE tubing (ID: 1 mm, L: 10 m) achieves rapid heat dissipation, maintaining the reaction at 50°C despite a ΔH of −120 kJ/mol. Residence times of 8–10 minutes at 0.5 mL/min flow rate provide 95% conversion—significantly higher than batch reactors (typically 60–70% in 1 hour). Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate synthesis benefits from in-line quenching with aqueous NaHCO₃, minimizing Michael addition byproducts [3]. Automated liquid handlers enable precise stoichiometric control of pyrimidine and acrylate streams, reducing impurity formation by >15%. Silicon carbide-packed microreactors enhance mass transfer for heterogeneous reactions involving solid intermediates like 4-amino-6-chloro-5-pyrimidinol (CAS 38953-42-3) [7] [8].
Solvent sustainability directly impacts yield and environmental metrics. Cyclopentyl methyl ether (CPME) outperforms traditional DMF in SNAr reactions, reducing energy consumption (ΔT = 40°C vs. 80°C) while enabling aqueous biphasic separation. Ethanol-water mixtures (4:1 v/v) facilitate acrylate conjugation via Knoevenagel condensation, achieving 82% yield with <2% organic solvent waste. Byproduct analysis identifies two primary impurities: bis-alkylated pyrimidine (from over-reaction) and hydrolyzed acrylate (from residual moisture). These are mitigated by:
Table 3: Solvent Environmental Impact Assessment
Solvent | PMI (kg/kg product) | Global Warming Potential (kg CO₂-eq) | Energy Demand (MJ/kg) | Reaction Yield (%) |
---|---|---|---|---|
CPME | 18 | 0.9 | 45 | 85 |
Ethanol-water | 15 | 0.3 | 30 | 82 |
DMF | 32 | 2.1 | 110 | 80 |
Dichloromethane | 41 | 3.8 | 150 | 78 |
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